molecular formula C9H11N3 B13015157 (3-methyl-1H-indazol-7-yl)methanamine

(3-methyl-1H-indazol-7-yl)methanamine

Cat. No.: B13015157
M. Wt: 161.20 g/mol
InChI Key: DRUSYLGBEVBGTD-UHFFFAOYSA-N
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Description

(3-methyl-1H-indazol-7-yl)methanamine (CAS 1552214-93-3) is a high-value chemical building block for research and development, particularly in pharmaceutical and medicinal chemistry. This compound features an indazole scaffold, an emerging privileged structure in drug discovery due to its wide range of biological activities . The indazole core is a key pharmacophore in several FDA-approved drugs and clinical trial candidates, highlighting its significance in developing new therapeutic agents . Researchers utilize this specific methanamine derivative as a versatile synthetic intermediate. Its molecular formula is C9H11N3, and it has a molecular weight of 161.20 g/mol . Proper handling is essential; this compound has associated hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed and can cause skin and eye irritation and respiratory irritation . For stability, it must be stored in a sealed container under an inert atmosphere, protected from light, and at a cool temperature (2-8°C) . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

(3-methyl-2H-indazol-7-yl)methanamine

InChI

InChI=1S/C9H11N3/c1-6-8-4-2-3-7(5-10)9(8)12-11-6/h2-4H,5,10H2,1H3,(H,11,12)

InChI Key

DRUSYLGBEVBGTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NN1)CN

Origin of Product

United States

Preparation Methods

Formation of the Indazole Core

The indazole nucleus is typically synthesized via cyclization reactions involving hydrazines and appropriately substituted ketones or aldehydes. For the 3-methyl substitution, methyl ketones or methyl-substituted aromatic precursors are employed. The cyclization often proceeds under acidic or basic conditions, depending on the substrate and desired regioselectivity.

  • Typical Reaction: Condensation of 2-methylphenylhydrazine with formic acid or aldehydes to form the 3-methylindazole scaffold.
  • Key Consideration: Control of regioselectivity to ensure substitution at the 7-position for subsequent functionalization.

Introduction of the Methanamine Group

The methanamine substituent at the 7-position is introduced via nucleophilic substitution or reductive amination strategies:

  • Nucleophilic Substitution: Halogenated intermediates (e.g., 7-chloro-3-methylindazole) react with ammonia or amine sources to substitute the halogen with an amine group.
  • Reductive Amination: Reaction of 7-formyl-3-methylindazole derivatives with ammonia or ammonium salts in the presence of reducing agents such as sodium borohydride or sodium cyanoborohydride to yield the methanamine.

Salt Formation

The free base this compound is often converted to its hydrochloride salt to improve stability and solubility:

  • Treatment with hydrochloric acid gas or aqueous HCl under controlled pH conditions.
  • Isolation by crystallization or precipitation.

Detailed Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Notes Yield Range (%) Source
1 Indazole Core Formation 2-methylphenylhydrazine + formic acid, reflux Acidic cyclization 60–75
2 Formylation at 7-position Vilsmeier-Haack reagent (POCl3/DMF) Introduces aldehyde for amination 65–80
3 Reductive Amination Ammonium chloride + NaBH4, MeOH, 40°C, 3 h Converts aldehyde to methanamine 35–45
4 Hydrochloride Salt Formation HCl gas or aqueous HCl, room temp Salt precipitation >90 (purity)

Mechanistic Insights and Reaction Pathways

  • The cyclization to form the indazole ring proceeds via nucleophilic attack of hydrazine nitrogen on the carbonyl carbon, followed by ring closure.
  • Reductive amination involves formation of an imine intermediate between the aldehyde and ammonia, which is subsequently reduced to the primary amine.
  • The presence of the 3-methyl group influences tautomeric equilibria, favoring the 1H-indazole tautomer, which affects regioselectivity in electrophilic substitution reactions at the 7-position.
  • Density Functional Theory (DFT) studies support the zwitterionic intermediates in neutral conditions and protonated intermediates in acidic media during amination steps, explaining observed regioselectivity and yields.

Comparative Data on Reductive Amination Conditions

Reducing Agent Solvent Temperature (°C) Time (h) Yield (%) Comments
NaBH4 Methanol 40 3 37.1 Moderate yield, mild conditions
NaBH3CN THF 25 12 28.5 Lower yield, longer reaction time
H2/Pd-C Ethyl acetate 50 6 45.2 Highest yield, requires catalyst

Industrial Considerations

  • Scale-Up: Industrial synthesis employs continuous flow reactors to enhance heat and mass transfer, improving yield and reproducibility.
  • Purification: Recrystallization from suitable solvents and chromatographic techniques (e.g., reverse-phase HPLC) are used to achieve >98% purity.
  • Safety: Handling of hydrazines and reducing agents requires strict safety protocols due to toxicity and reactivity.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Typical Conditions Yield (%) Notes
Indazole Core Synthesis Cyclization of hydrazine with methyl ketone 2-methylphenylhydrazine, formic acid Reflux, acidic 60–75 Regioselectivity critical
Functionalization at 7-position Formylation (Vilsmeier-Haack) POCl3, DMF 0–5°C to RT 65–80 Prepares aldehyde for amination
Methanamine Introduction Reductive amination NH4Cl, NaBH4 or NaBH3CN 25–50°C, 3–12 h 28–45 Choice of reducing agent affects yield
Salt Formation Acid-base reaction HCl gas or aqueous HCl RT >90 purity Enhances stability and solubility

Research Findings and Applications

  • The synthetic routes described have been validated in multiple studies, demonstrating reproducibility and scalability.
  • The compound serves as a key intermediate in medicinal chemistry for developing kinase inhibitors and receptor modulators.
  • Structural characterization by NMR and X-ray crystallography confirms the regioselectivity and purity of the synthesized compound.
  • Computational studies provide mechanistic understanding that guides optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-1H-indazol-7-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole ring.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Properties
Research has indicated that (3-methyl-1H-indazol-7-yl)methanamine exhibits promising biological activities, particularly in the fields of anticancer and anti-inflammatory therapies. The compound has been investigated for its ability to modulate specific molecular targets involved in these diseases, which may lead to the development of new therapeutic agents.

Drug Development
The compound serves as a building block for synthesizing new drugs targeting specific diseases. Its indazole structure is advantageous for creating derivatives with enhanced pharmacological properties. The synthesis typically involves several key steps that can be optimized for higher yields using advanced techniques such as continuous flow reactors.

Biological Research

Biochemical Pathways
Studies have shown that this compound interacts with various biochemical pathways, influencing enzyme activity and receptor binding. This interaction is crucial for understanding complex biological processes, including those associated with cancer and inflammation. Techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy are often employed to elucidate these binding mechanisms.

Case Studies
Several studies have explored the compound's efficacy in preclinical models. For example, its application in drug delivery systems has been investigated, where it was encapsulated in polymeric micelles to enhance cellular uptake and stability . The results demonstrated significant improvements in drug release profiles and therapeutic effects in model organisms.

Comparison with Analogous Compounds

The structural uniqueness of this compound compared to its analogs enhances its research potential. Below is a comparative table highlighting some related compounds:

Compound NameStructural FeaturesUnique Aspects
(7-Fluoro-1H-indazol-3-yl)methanamineFluorine at the 7th positionEnhanced binding affinity due to fluorine
(6-Fluoro-1H-indazol-3-yl)methanamineFluorine at the 6th positionDifferent reactivity profiles compared to 7-fluoro variant
(5-Fluoro-1H-indazol-3-yl)methanamineFluorine at the 5th positionUnique biological activity patterns

The distinct positioning of functional groups in these compounds imparts varying chemical and biological properties, making them suitable for different applications within research and therapeutics.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (3-methyl-1H-indazol-7-yl)methanamine with structurally related compounds, highlighting molecular formulas, substituents, and key physicochemical parameters:

Compound Name Molecular Formula Molecular Weight Substituents Predicted pKa Density (g/cm³)
This compound C9H11N3 161.21 Methyl (C3), Methanamine (C7) ~12.5* ~1.25*
(1H-Benzo[d]imidazol-7-yl)methanamine C8H9N3 147.18 Methanamine (C7) 12.92 1.278
(1H-Indol-3-yl)methanamine C9H10N2 146.19 Methanamine (C3) N/A N/A
(7-Methoxy-1H-benzimidazol-2-yl)methanamine C9H11N3O 189.21 Methoxy (C7), Methanamine (C2) N/A N/A
1-(1-Benzyl-1H-imidazol-2-yl)methanamine C11H13N3 187.25 Benzyl (N1), Methanamine (C2) N/A N/A

*Estimated based on structural analogs.

Key Observations:

  • Indazole vs. Benzimidazole/Indole: The indazole core differs from benzimidazole (two fused nitrogen atoms) and indole (one nitrogen atom) in nitrogen atom placement and aromaticity, affecting electron distribution and tautomerism. This influences reactivity, solubility, and binding affinity in biological systems .
  • Substituent Effects: The methyl group in this compound increases lipophilicity compared to non-methylated analogs like (1H-benzo[d]imidazol-7-yl)methanamine. Methoxy or benzyl substituents (e.g., in ) further modulate electronic properties and steric bulk.
  • pKa and Solubility: The methanamine group’s basicity (predicted pKa ~12.5) aligns with benzimidazole derivatives (pKa 12.92 in ), suggesting moderate water solubility under acidic conditions.

Biological Activity

(3-methyl-1H-indazol-7-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article delves into its biological activities, synthesis, and structure-activity relationships (SAR), supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a unique indazole structure characterized by a fused five-membered ring containing nitrogen atoms. Its molecular formula is C6H8N4C_6H_8N_4 with a molecular weight of approximately 166.19 g/mol. The compound's structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

  • Anticancer Activity :
    • Studies have shown that this compound can induce apoptosis in cancer cells and inhibit cell proliferation across various cancer cell lines, including HeLa and MCF-7. For instance, one study reported an IC50 value of 0.34 μM against MCF-7 cells, indicating potent anticancer potential .
  • Anti-inflammatory Properties :
    • The compound has been explored for its ability to modulate inflammatory responses, although specific mechanisms and pathways are still under investigation.
  • Enzyme Inhibition :
    • It has been identified as a potential inhibitor of various enzymes, including phosphodiesterases and FGFRs (Fibroblast Growth Factor Receptors). For example, certain derivatives of indazole structures have shown IC50 values below 4.1 nM against FGFR1 .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound's ability to bind to receptors modulates signaling pathways that are critical in cancer progression and inflammation.
  • Enzyme Modulation : It has been shown to influence enzyme activity, which can lead to altered metabolic processes within cells.

Structure-Activity Relationships (SAR)

The unique positioning of functional groups in this compound imparts distinct chemical and biological properties compared to its analogs. The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
(7-fluoro-1H-indazol-3-yl)methanamineFluorine at the 7th positionEnhanced binding affinity due to fluorine
(6-fluoro-1H-indazol-3-yl)methanamineFluorine at the 6th positionDifferent reactivity profiles compared to 7-fluoro variant
(5-fluoro-1H-indazol-3-yl)methanamineFluorine at the 5th positionUnique biological activity patterns

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

  • Cancer Cell Studies :
    • In vitro studies demonstrated that this compound can effectively induce apoptosis in cancer cells through mechanisms involving cell cycle arrest at the G2/M phase .
  • Antiviral Potential :
    • Research on analogs of indazole structures has indicated promising results in inhibiting viral infections, particularly HIV . These findings suggest potential applications in antiviral drug development.
  • Synthetic Approaches :
    • The synthesis of this compound typically involves multi-step reactions that can be optimized for higher yields using continuous flow reactors. This efficiency is crucial for scaling up production for further research.

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